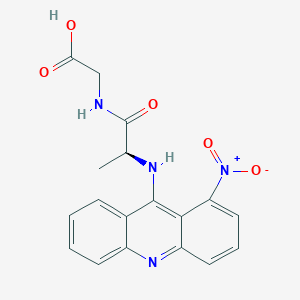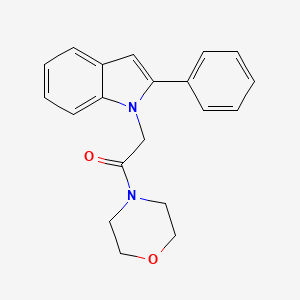
2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile is a chemical compound with a complex structure that includes a chloro group, an oxazole ring, and a nicotinonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile typically involves multiple steps, starting from readily available precursors. The process may include the formation of the oxazole ring, followed by the introduction of the chloro and nicotinonitrile groups under specific reaction conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nicotinonitrile derivatives and oxazole-containing molecules. These compounds may share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
2-Chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylnicotinonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Conclusion
This compound is a compound of significant interest in various scientific fields Its complex structure and potential applications make it a valuable subject for further research and development
Propriétés
Numéro CAS |
898229-16-8 |
|---|---|
Formule moléculaire |
C12H10ClN3O |
Poids moléculaire |
247.68 g/mol |
Nom IUPAC |
2-chloro-5-(5-ethyl-1,3-oxazol-2-yl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3O/c1-3-9-6-15-12(17-9)10-4-8(5-14)11(13)16-7(10)2/h4,6H,3H2,1-2H3 |
Clé InChI |
BEOWPMICMGZPPE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(O1)C2=C(N=C(C(=C2)C#N)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)


![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)



![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)






